3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine
Overview
Description
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine, also known as PP2, is a small molecule inhibitor that has been extensively used in scientific research for its ability to selectively inhibit the activity of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, adhesion, and survival.
Mechanism of Action
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a reduction in cellular processes that are regulated by Src family kinases.
Biochemical and Physiological Effects
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. 3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has several advantages for lab experiments, including its high selectivity for Src family kinases and its ability to inhibit the kinase activity in a dose-dependent manner. However, 3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has some limitations, such as its potential off-target effects and its poor solubility in aqueous solutions.
Future Directions
For its application include the development of more potent and selective inhibitors, investigation of the role of Src family kinases in various cellular processes and diseases, and the development of new formulations that improve its solubility and bioavailability.
Scientific Research Applications
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has been extensively used in scientific research as a tool to investigate the role of Src family kinases in various cellular processes. It has been shown to inhibit the activity of Src family kinases in a dose-dependent manner, leading to a reduction in cell proliferation, migration, and invasion. 3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has also been used to study the role of Src family kinases in cancer, as these kinases are often overexpressed or activated in cancer cells.
properties
IUPAC Name |
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c13-11-10(17(18)19)12-14-7-6-9(16(12)15-11)8-4-2-1-3-5-8/h1-7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWSKLMZYLPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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